molecular formula C8H4ClNO2S B1590190 6-Chlorobenzo[d]thiazole-2-carboxylic acid CAS No. 3622-03-5

6-Chlorobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1590190
CAS No.: 3622-03-5
M. Wt: 213.64 g/mol
InChI Key: FXZTXJYJMOJSBU-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S. It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position

Biochemical Analysis

Biochemical Properties

6-Chlorobenzo[d]thiazole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions involves the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). This interaction is significant because COX-2 is involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential candidate for anti-inflammatory drug development .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of COX-2, leading to enzyme inhibition. This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can modulate gene expression by inhibiting transcription factors such as NF-κB. This inhibition occurs through the prevention of NF-κB’s translocation to the nucleus, which is necessary for the transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, this compound can cause toxicity, including gastrointestinal irritation and liver damage. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory pathways. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[d]thiazole-2-carboxylic acid typically involves the cyclization of 2-aminothiazole derivatives with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as the major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, such as alkylated or amino-substituted compounds.

Scientific Research Applications

6-Chlorobenzo[d]thiazole-2-carboxylic acid has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of microbial infections and inflammatory diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzo[d]thiazole-2-thiol

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide

  • 2-aminothiazole derivatives

Properties

IUPAC Name

6-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZTXJYJMOJSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551753
Record name 6-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-03-5
Record name 6-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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